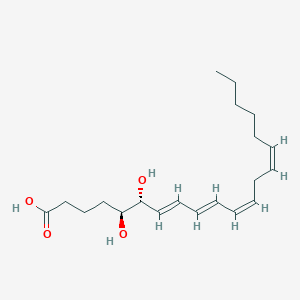![molecular formula C10H13NO2 B032314 N-[2-(4-Hydroxyphenyl)ethyl]acetamid-d3 CAS No. 131815-58-2](/img/structure/B32314.png)
N-[2-(4-Hydroxyphenyl)ethyl]acetamid-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a deuterated analog of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies. The molecular formula of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is C10H10D3NO2, and it has a molecular weight of 182.23 .
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes .
Wirkmechanismus
Target of Action
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is a biochemical used in proteomics research The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound maintains anti-tumor properties . The exact mechanism of how it interacts with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known to be derived from a marine bacterium named Streptoverticillium , suggesting it may interact with biochemical pathways common in marine organisms
Result of Action
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is known to maintain anti-tumor properties . This suggests that the compound may have a cytotoxic effect, leading to the death of tumor cells.
Action Environment
Given that the compound is derived from a marine bacterium , it is possible that factors such as temperature, pH, and salinity could impact its action
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 typically involves the deuteration of N-[2-(4-Hydroxyphenyl)ethyl]acetamide. The process begins with the preparation of the non-deuterated compound, which can be synthesized through the reaction of 4-hydroxyphenethylamine with acetic anhydride. The deuteration is then achieved by replacing the hydrogen atoms with deuterium using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are implemented to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d2
- N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d4
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]acetamide-d3 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical and biochemical studies. The presence of three deuterium atoms enhances its stability and allows for precise tracing in metabolic and pharmacokinetic studies .
Eigenschaften
IUPAC Name |
2,2,2-trideuterio-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDWJOOPFDQZNK-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![9-Methyl-9-oxido-3-oxa-9-azatricyclo[3.3.1.0~2,4~]non-7-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B32258.png)




